molecular formula C14H11FN2O3 B11986757 N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide

N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide

Cat. No.: B11986757
M. Wt: 274.25 g/mol
InChI Key: RAWBGPPTOXFDKB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide is an organic compound that features a fluorophenyl group, a methyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide typically involves the reaction of 2-fluoroaniline with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(2-aminophenyl)-4-methyl-3-nitrobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-(2-fluorophenyl)-4-carboxy-3-nitrobenzamide.

Scientific Research Applications

N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide: shares similarities with other fluorophenyl-substituted benzamides and nitrobenzamides.

    N-(2-fluorophenyl)-4-methylbenzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N-(2-chlorophenyl)-4-methyl-3-nitrobenzamide: Substitution of fluorine with chlorine can alter the compound’s properties.

Uniqueness

This compound is unique due to the presence of both a fluorophenyl group and a nitro group, which impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and binding affinity, while the nitro group can participate in various redox reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C14H11FN2O3

Molecular Weight

274.25 g/mol

IUPAC Name

N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C14H11FN2O3/c1-9-6-7-10(8-13(9)17(19)20)14(18)16-12-5-3-2-4-11(12)15/h2-8H,1H3,(H,16,18)

InChI Key

RAWBGPPTOXFDKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)[N+](=O)[O-]

Origin of Product

United States

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